

1-[4-(Phenylthio)phenyl]ethan-1-one chemical properties

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Compound of Interest

Compound Name: 1-[4-(Phenylthio)phenyl]ethan-1-one

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An In-depth Technical Guide to the Chemical Properties of **1-[4-(Phenylthio)phenyl]ethan-1-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Phenylthio)phenyl]ethan-1-one, also known as 4'-(phenylthio)acetophenone, is an organic compound with the chemical formula $C_{14}H_{12}OS$. It belongs to the class of aromatic ketones and sulfides. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a representative synthetic protocol. The information is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

The fundamental properties of **1-[4-(Phenylthio)phenyl]ethan-1-one** are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	1-[4-(Phenylsulfanyl)phenyl]ethanone	[1]
CAS Number	10169-55-8	[1]
Molecular Formula	C ₁₄ H ₁₂ OS	[2]
Molecular Weight	228.31 g/mol	[1]
Appearance	Solid	[3]
EC Number	233-443-5	[2]
InChIKey	XUDYHODVSUXRPW-UHFFFAOYSA-N	[4]

Physical Properties

This table outlines the key physical characteristics of the compound.

Property	Value	Reference
Melting Point	67-68 °C	[2]
Boiling Point	180 °C at 1 Torr	[2]
Flash Point	183-184 °C at 3 mm	[2]
Density (Predicted)	1.17 ± 0.1 g/cm ³	[2]
Refractive Index	1.628	[2]

Computed Properties

The following properties have been determined through computational methods and are useful for predicting the compound's behavior in various systems.

Property	Value	Reference
XLogP3	4.26	[2]
Polar Surface Area (PSA)	42.4 Å ²	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-[4-(Phenylthio)phenyl]ethan-1-one**.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

- **C=O Stretch:** A strong absorption band characteristic of a ketone carbonyl group is expected in the range of 1670-1685 cm⁻¹. The conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.
- **C-H Aromatic Stretch:** Bands appearing just above 3000 cm⁻¹ are indicative of the C-H bonds in the aromatic rings.[5]
- **C=C Aromatic Stretch:** Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the phenyl rings.[5]
- **C-S Stretch:** A weaker absorption for the sulfide linkage can be expected.

A representative gas-phase IR spectrum is available in the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of **1-[4-(Phenylthio)phenyl]ethan-1-one** would exhibit the following signals:

- Methyl Protons ($-\text{CH}_3$): A singlet peak at approximately δ 2.5 ppm, corresponding to the three protons of the acetyl group.[\[6\]](#)
- Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the acetophenone ring will likely appear as two doublets due to para-substitution, while the protons on the phenylthio ring will show a more complex pattern.[\[6\]](#)

The carbon NMR spectrum will show distinct signals for each unique carbon atom:

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the downfield region, typically around δ 197 ppm, which is characteristic of a ketone.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Aromatic Carbons: Multiple signals in the range of δ 125-150 ppm. The carbon attached to the sulfur atom and the carbon attached to the acetyl group will have distinct chemical shifts from the other aromatic carbons.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Methyl Carbon ($-\text{CH}_3$): A signal in the upfield region, around δ 26 ppm.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

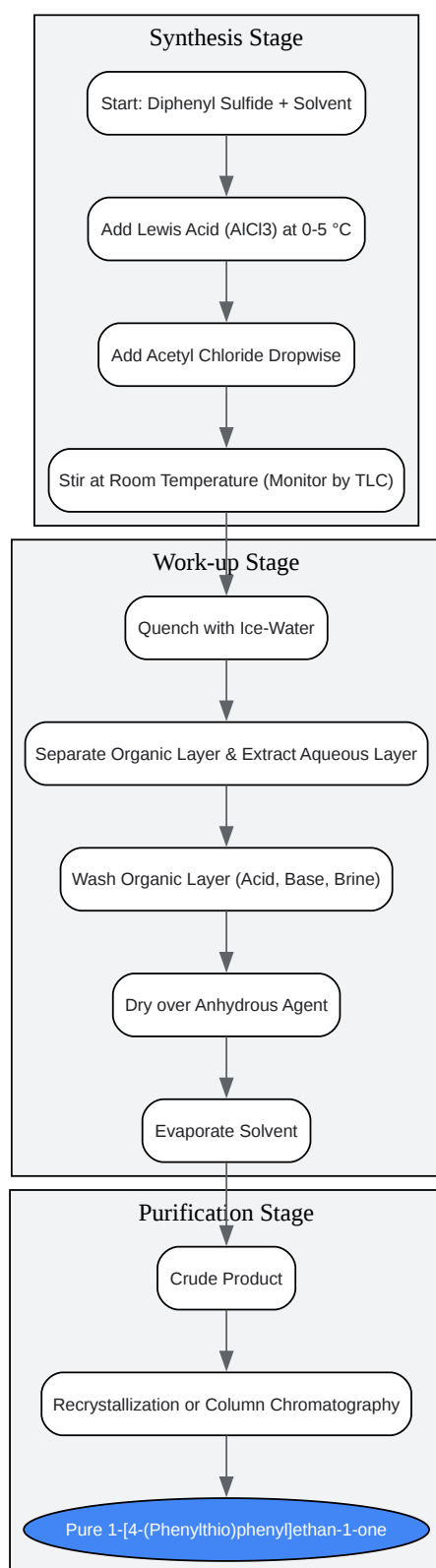
Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of **1-[4-(Phenylthio)phenyl]ethan-1-one** is the Friedel-Crafts acylation of diphenyl sulfide.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reaction Setup: To a stirred solution of diphenyl sulfide in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), a Lewis acid catalyst such as aluminum chloride (AlCl_3) is added portion-wise at a reduced temperature (e.g., 0-5 °C).
- Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the cooled mixture, maintaining the temperature.
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent.
- **Purification:** The combined organic layers are washed with a dilute acid (e.g., HCl), followed by a base (e.g., NaHCO_3 solution), and finally with brine. The solution is then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Logical Flow for Synthesis and Purification



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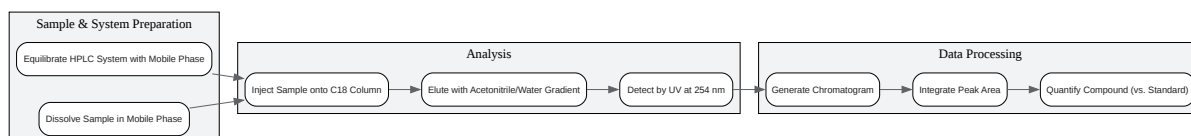
Caption: Workflow for the synthesis and purification of **1-[4-(Phenylthio)phenyl]ethan-1-one**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of **1-[4-(Phenylthio)phenyl]ethan-1-one**.^[13]

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water. For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added.^[13]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Injection Volume: 10-20 µL.
- Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

HPLC Analysis Workflow



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Caption: General workflow for the HPLC analysis of **1-[4-(Phenylthio)phenyl]ethan-1-one**.

Safety and Handling

1-[4-(Phenylthio)phenyl]ethan-1-one is classified with the following GHS hazard statements:

- H317: May cause an allergic skin reaction.[1]
- H318: Causes serious eye damage.[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/eye protection/face protection.[1]
- P302+P352: IF ON SKIN: Wash with plenty of water.[1]
- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols should be followed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE).

Potential Applications

Derivatives of acetophenone and related sulfide-containing compounds are of interest in medicinal chemistry and materials science. This compound can serve as a building block or intermediate in the synthesis of more complex molecules. For instance, related ketosulfones are used in various organic transformations.[14] While specific biological activities for this exact compound are not extensively documented in readily available literature, its structural motifs are present in molecules with reported biological effects.

Conclusion

This technical guide provides a summary of the key chemical properties, spectroscopic data, and experimental considerations for **1-[4-(Phenylthio)phenyl]ethan-1-one**. The tabulated data offers a quick reference for its physical and chemical characteristics, while the outlined experimental protocols provide a starting point for its synthesis and analysis. This information is intended to be a valuable resource for scientists and researchers working with this compound.

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